Cyclo(-D-Ala-L-Pro)

描述

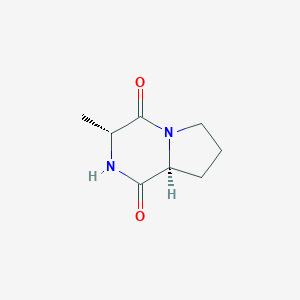

环(D-丙氨酸-L-脯氨酸) 是一种环二肽,属于二酮哌嗪类,是由 D-丙氨酸和 L-脯氨酸形成的环状二肽。该化合物以其独特的结构特性而闻名,常因其潜在的生物活性而被研究。 它是在各种微生物中发现的发酵产物,包括土曲霉 .

准备方法

合成路线和反应条件

环(D-丙氨酸-L-脯氨酸)可以通过多种方法合成,包括化学合成和发酵。一种常见的合成路线是在特定条件下使线性二肽环化。 例如,线性二肽 D-丙氨酰-L-脯氨酸可以使用脱水剂或通过加热来环化 .

工业生产方法

环(D-丙氨酸-L-脯氨酸)的工业生产通常涉及使用土曲霉等微生物进行发酵过程。 发酵条件,包括温度、pH 和营养物质的可用性,经过优化,以最大限度地提高该化合物的产量 .

化学反应分析

Table 1: Key Enzymatic Features of CDPSs Relevant to Cyclo(-D-Ala-L-Pro)

| Feature | ParaCDPS | ParcuCDPS |

|---|---|---|

| P1 Substrate Preference | Phe-DBE, His-tRNA | His-tRNA (strict) |

| Catalytic Residues | Ser26, Tyr167, Glu171 | Ser26, Tyr167, Glu171 |

| Cyclization Mechanism | Tyrosine-mediated | Tyrosine-mediated |

| Product Diversity | High (e.g., cHP, cHF) | Limited (e.g., cHH) |

Biochemical Interactions and Inhibition Mechanisms

Cyclo(-D-Ala-L-Pro)’s structural analog, Cyclo(l-Ala-l-Pro), inhibits aflatoxin production by targeting Aspergillus flavus glutathione S-transferase (AfGST):

-

Binding specificity : Affinity assays confirmed Cyclo(l-Ala-l-Pro) binds AfGST (27 kDa) with an IC₅₀ of ~1.5–3 mM, reducing GST activity by 65% .

-

Enzyme inhibition : Ethacrynic acid (a GST inhibitor) and Cyclo(l-Ala-l-Pro) both suppress AfGST activity, correlating with reduced aflatoxin biosynthesis . The D-Ala variant may exhibit altered binding kinetics due to stereochemical differences.

Stability and Reactivity

-

Hydrolytic stability : Cyclic dipeptides are resistant to proteolysis compared to linear peptides. Hybrid reaction studies show aa-DBE substrates (e.g., Ala-DBE) have limited half-lives, suggesting Cyclo(-D-Ala-L-Pro) may degrade under prolonged aqueous conditions .

-

Thermal stability : No direct data exists, but similar diketopiperazines (e.g., cyclo(L-Pro-L-Tyr)) remain stable at temperatures up to 100°C.

科学研究应用

Pharmaceutical Development

Cyclo(-D-Ala-L-Pro) has been explored as a peptide mimetic , which can enhance drug efficacy and stability in therapeutic formulations. Its cyclic structure allows for increased resistance to enzymatic degradation, making it a promising candidate for drug development.

Case Study: Peptide Mimetic Development

Research has shown that cyclic dipeptides can mimic the structure of larger peptides while maintaining biological activity. Cyclo(-D-Ala-L-Pro) has been utilized in synthesizing analogs that demonstrate improved pharmacokinetic properties compared to linear peptides.

Neuroscience Research

This compound is utilized in studies investigating neuropeptide interactions , contributing to the understanding of synaptic functions and potential treatments for neurological disorders such as depression and anxiety.

Case Study: Neurotransmitter Modulation

In vitro studies have indicated that Cyclo(-D-Ala-L-Pro) can modulate neurotransmitter release, suggesting its utility in developing treatments for conditions characterized by neurotransmitter imbalances.

Biotechnology

Cyclo(-D-Ala-L-Pro) serves as a building block in the synthesis of novel peptides, aiding advancements in targeted drug delivery systems and personalized medicine .

Table 1: Applications in Biotechnology

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity and efficacy of drug delivery systems. |

| Personalized Medicine | Facilitates the design of tailored therapeutic agents based on individual patient profiles. |

Food Industry

The compound is being studied for its potential applications in flavor enhancement and preservation, providing natural alternatives to synthetic additives.

Case Study: Flavor Profile Enhancement

Research indicates that Cyclo(-D-Ala-L-Pro) can enhance the flavor profile of certain food products without compromising safety or quality, making it an attractive option for food manufacturers.

Cosmetic Formulations

Cyclo(-D-Ala-L-Pro) is being investigated for its skin-conditioning properties , positioning it as a candidate for use in anti-aging and moisturizing products.

Case Study: Skin Conditioning Efficacy

Clinical trials have demonstrated that formulations containing Cyclo(-D-Ala-L-Pro) improve skin hydration and elasticity, supporting its application in cosmetic products aimed at reducing signs of aging.

Chemical Research

In chemistry, Cyclo(-D-Ala-L-Pro) is used as a model compound to study the properties and reactivity of cyclic dipeptides, contributing to the broader understanding of peptide chemistry.

作用机制

环(D-丙氨酸-L-脯氨酸)的作用机制涉及它与特定分子靶标的相互作用。 例如,已显示它抑制某些真菌中谷胱甘肽 S-转移酶 (GST) 的活性,从而减少黄曲霉毒素的产生 . 该化合物与 GST 的活性位点结合,抑制其酶活性,并影响参与毒素产生的关键调节蛋白的表达 .

相似化合物的比较

环(D-丙氨酸-L-脯氨酸)可以与其他类似的环状二肽进行比较,例如:

环(L-丙氨酸-L-脯氨酸): 该化合物在结构上相似,但含有 L-丙氨酸而不是 D-丙氨酸。

环(L-亮氨酰-L-脯氨酰): 另一种因其抑制真菌中黄曲霉毒素产生能力而闻名的环状二肽.

环(L-苯丙氨酰-L-丙氨酰): 以其抗菌特性和潜在的治疗应用而闻名.

生物活性

Cyclo(-D-Ala-L-Pro) is a cyclic dipeptide that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

Cyclo(-D-Ala-L-Pro) is composed of two amino acids: D-Alanine and L-Proline. Its cyclic structure contributes to its stability and bioactivity. The unique properties of this compound allow it to interact with various biological systems, influencing cellular functions.

1. Antimicrobial Activity

Cyclo(-D-Ala-L-Pro) has been studied for its antimicrobial properties. Research indicates that cyclic dipeptides can inhibit the growth of various bacteria and fungi. For instance, cyclo(D-Ala-L-Pro) demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a natural antimicrobial agent .

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of cyclo(-D-Ala-L-Pro). It has been shown to reduce oxidative stress-induced neuronal damage. In cellular models, this compound inhibited the activation of apoptotic pathways and preserved mitochondrial function, indicating its potential role in neurodegenerative disease management .

Table 1: Summary of Neuroprotective Mechanisms

| Mechanism | Effect |

|---|---|

| Inhibition of caspase-3 | Reduces apoptosis |

| Preservation of mitochondrial potential | Prevents cell death |

| Modulation of oxidative stress | Decreases reactive oxygen species (ROS) |

3. Antioxidant Activity

Cyclo(-D-Ala-L-Pro) exhibits antioxidant properties, which contribute to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress, this compound may help mitigate damage in various biological systems .

Case Study 1: Neuroprotection in SH-SY5Y Cells

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that cyclo(-D-Ala-L-Pro) significantly reduced hydrogen peroxide-induced apoptosis. The compound was effective in modulating mitochondrial dynamics and inhibiting the activation of nuclear factor-kappa B (NF-κB), a key player in inflammatory responses .

Case Study 2: Antimicrobial Efficacy

In another study, cyclo(-D-Ala-L-Pro) was tested against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent in treating infections caused by resistant strains .

The biological activities of cyclo(-D-Ala-L-Pro) can be attributed to several mechanisms:

- Cell Membrane Interaction : Cyclo(-D-Ala-L-Pro) can disrupt bacterial cell membranes, leading to cell lysis.

- Signal Transduction Modulation : The compound may interfere with signaling pathways involved in apoptosis and inflammation.

- Antioxidant Defense : By enhancing cellular antioxidant defenses, cyclo(-D-Ala-L-Pro) protects cells from oxidative damage.

Potential Applications

Given its diverse biological activities, cyclo(-D-Ala-L-Pro) holds promise for various applications:

- Pharmaceuticals : As a neuroprotective agent in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

- Agriculture : As a natural pesticide due to its antimicrobial properties.

- Nutraceuticals : As a dietary supplement for enhancing cognitive function and overall health.

属性

IUPAC Name |

(3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474545 | |

| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36238-64-9 | |

| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cyclo(-D-Ala-L-Pro)2 interact with lipid bilayers and what are the potential consequences of this interaction?

A1: this compound2 exhibits a strong interaction with lipid bilayers, specifically with DMPC and DPPC, as demonstrated by Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC) studies. [] CD spectroscopy revealed significant conformational changes in the peptide upon interaction with the lipid bilayer. [] This interaction is further evidenced by the reduction in both the phase transition temperature and maximum heat capacity observed for the gel-to-liquid crystalline phase transition of DPPC in the presence of the peptide. [] This suggests that this compound2 integrates into the lipid bilayer, potentially disrupting its regular packing and affecting its fluidity. Preliminary membrane conductance experiments also suggest the peptide might form channels within the lipid bilayer. []

Q2: What structural insights about this compound2 can be derived from its interaction with lipid bilayers?

A2: While the research primarily focuses on the interaction itself, it provides hints about the peptide's structure. The observed decrease in the magnitude of the negative CD band around 200 nm with increasing lipid/peptide ratios indicates a change in the peptide's secondary structure upon interacting with the lipid bilayer. [] This suggests that this compound2 might adopt a specific conformation to integrate into the hydrophobic environment of the membrane. Further structural studies are needed to elucidate the exact conformation adopted by the peptide within the lipid bilayer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。